molecular formula C18H20ClNO4 B291778 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No. B291778
M. Wt: 349.8 g/mol
InChI Key: FPOBTPVAYQVWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, its use as a performance-enhancing drug has gained popularity among athletes and bodybuilders due to its ability to increase endurance and improve physical performance.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide works by activating PPAR delta, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPAR delta leads to increased fatty acid oxidation, which results in the production of energy and a reduction in fat accumulation. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide also improves insulin sensitivity, which can help manage metabolic disorders such as obesity and type 2 diabetes.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It can increase endurance and improve physical performance by increasing the production of energy through fatty acid oxidation. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide can also reduce inflammation and improve insulin sensitivity, which can help manage metabolic disorders. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has several advantages for lab experiments. It is a potent and selective PPAR delta agonist, which makes it an ideal tool for studying the role of PPAR delta in various biological processes. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to using 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide in lab experiments. It is a synthetic drug that may have off-target effects, and its use in animal studies may not fully reflect its effects in humans.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide in humans. Another area of interest is its use as a performance-enhancing drug. More research is needed to understand the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide on physical performance and its potential for abuse. Finally, research on the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide may lead to the development of new drugs that target PPAR delta for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide involves several steps, including the condensation of 4-chloro-2-methylphenol and 2,4-dimethoxybenzaldehyde to form 2-(4-chloro-2-methylphenoxy)benzaldehyde. This intermediate is then reacted with 2-bromo-N-methylacetamide to form the final product, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Research has shown that 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide can activate PPAR delta, which plays a crucial role in regulating lipid and glucose metabolism. This activation can lead to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C18H20ClNO4/c1-11-9-13(19)5-8-16(11)24-12(2)18(21)20-15-7-6-14(22-3)10-17(15)23-4/h5-10,12H,1-4H3,(H,20,21)

InChI Key

FPOBTPVAYQVWCV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.